molecular formula C14H14O2 B7845276 1-(2-Ethoxynaphthalen-1-yl)ethanone

1-(2-Ethoxynaphthalen-1-yl)ethanone

Cat. No.: B7845276
M. Wt: 214.26 g/mol
InChI Key: UXQCCXLEKIFOEZ-UHFFFAOYSA-N
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Description

1-(2-Ethoxynaphthalen-1-yl)ethanone is an organic compound with the molecular formula C14H14O2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an ethoxy group and an ethanone group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Ethoxynaphthalen-1-yl)ethanone can be synthesized through several methods. One common synthetic route involves the reaction of 2-ethoxynaphthalene with acetic anhydride in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as distillation and solvent extraction to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxynaphthalen-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Ethoxynaphthalen-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-ethoxynaphthalen-1-yl)ethanone involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. Its antioxidant properties may result from its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Ethoxynaphthalen-1-yl)ethanone is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility in organic solvents and its ability to interact with specific molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(2-ethoxynaphthalen-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-3-16-13-9-8-11-6-4-5-7-12(11)14(13)10(2)15/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXQCCXLEKIFOEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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